molecular formula C12H10N4 B14670453 3-Ethyl[1,2,4]triazino[5,6-c]quinoline CAS No. 51093-12-0

3-Ethyl[1,2,4]triazino[5,6-c]quinoline

Katalognummer: B14670453
CAS-Nummer: 51093-12-0
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: SHIWBUMDDPDKTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a triazine ring fused to a quinoline structure, with an ethyl group attached at the 3-position. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl[1,2,4]triazino[5,6-c]quinoline typically involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This method allows for the formation of the triazinoquinoline core structure.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable processes. These include microwave-assisted synthesis, the use of recyclable catalysts like montmorillonite K-10, and solvent-free reaction conditions . These methods aim to reduce environmental impact while maintaining high yields and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.

Wissenschaftliche Forschungsanwendungen

3-Ethyl[1,2,4]triazino[5,6-c]quinoline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Ethyl[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethyl[1,2,4]triazino[5,6-c]quinoline is unique due to its specific triazine-quinoline fused structure and the presence of an ethyl group at the 3-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

51093-12-0

Molekularformel

C12H10N4

Molekulargewicht

210.23 g/mol

IUPAC-Name

3-ethyl-[1,2,4]triazino[5,6-c]quinoline

InChI

InChI=1S/C12H10N4/c1-2-11-14-10-7-13-9-6-4-3-5-8(9)12(10)16-15-11/h3-7H,2H2,1H3

InChI-Schlüssel

SHIWBUMDDPDKTH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(C3=CC=CC=C3N=C2)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.